molecular formula C13H13F3O4 B12457500 Diethyl(2,4,6-trifluorophenyl)malonate

Diethyl(2,4,6-trifluorophenyl)malonate

Cat. No.: B12457500
M. Wt: 290.23 g/mol
InChI Key: ASPFZIBDIGSMFV-UHFFFAOYSA-N
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Description

Diethyl(2,4,6-trifluorophenyl)malonate is an organic compound with the molecular formula C13H13F3O4 and a molecular weight of 290.24 g/mol . It is a derivative of malonic acid, where the hydrogen atoms on the phenyl ring are substituted with fluorine atoms at the 2, 4, and 6 positions. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl(2,4,6-trifluorophenyl)malonate can be synthesized through the reaction of 2,4,6-trifluoronitrobenzene with diethyl malonate in the presence of a base such as sodium hydroxide. The reaction is typically carried out in a solvent like dimethylformamide (DMF) at a temperature of around 40°C for several hours . The product is then extracted using dichloromethane and purified.

Industrial Production Methods

In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the product is often purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Diethyl(2,4,6-trifluorophenyl)malonate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Bases: Sodium hydroxide or potassium carbonate for substitution reactions.

    Acids: Hydrochloric acid for hydrolysis.

    Heat: For decarboxylation reactions.

Major Products

The major products formed from these reactions include substituted phenylmalonates, carboxylic acids, and substituted acetic acids.

Scientific Research Applications

Diethyl(2,4,6-trifluorophenyl)malonate has several applications in scientific research:

Mechanism of Action

The mechanism of action of diethyl(2,4,6-trifluorophenyl)malonate involves its ability to act as a nucleophile in various chemical reactions. The compound can undergo nucleophilic substitution reactions, where the fluorine atoms on the phenyl ring are replaced by other functional groups. Additionally, the ester groups can be hydrolyzed to form carboxylic acids, which can further participate in various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • Diethyl(2,4-difluorophenyl)malonate
  • **Diethyl(2,6-difluorophenyl

Properties

Molecular Formula

C13H13F3O4

Molecular Weight

290.23 g/mol

IUPAC Name

1-O-ethyl 3-O-(2,4,6-trifluorophenyl) 2-ethylpropanedioate

InChI

InChI=1S/C13H13F3O4/c1-3-8(12(17)19-4-2)13(18)20-11-9(15)5-7(14)6-10(11)16/h5-6,8H,3-4H2,1-2H3

InChI Key

ASPFZIBDIGSMFV-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)OCC)C(=O)OC1=C(C=C(C=C1F)F)F

Origin of Product

United States

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